6-Amino-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)hexan-1-ol
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Overview
Description
6-Amino-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)hexan-1-ol is a complex organic compound with the molecular formula C28H35NO4 and a molecular weight of 449.582 g/mol . This compound is notable for its intricate structure, which includes multiple aromatic rings and functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)hexan-1-ol typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation of p-anisaldehyde with acetone and ammonium acetate trihydrate to form 2,6-bis(4-methoxyphenyl)piperidin-4-one . This intermediate is then methylated and oximated using hydroxylamine hydrochloride (NH2OH·HCl) to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthesis likely involves similar steps as the laboratory methods, scaled up for larger production volumes. The use of automated reactors and continuous flow systems may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
6-Amino-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)hexan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
6-Amino-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)hexan-1-ol has several applications in scientific research:
Chemistry: It is used as a linker in synthetic chemistry and as a reference standard in various analytical techniques.
Biology: The compound is employed in oligonucleotide analysis and therapeutic research.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action for 6-Amino-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)hexan-1-ol is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its application. For instance, in therapeutic research, it may interact with enzymes or receptors to exert its effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-1-[(2S,4R)-2-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-hydroxy-1-pyrrolidinyl]-1-hexanone
- 6-({6-[Bis(4-methoxyphenyl)(phenyl)methoxy]hexyl}disulfanyl)-1-hexanol
Uniqueness
6-Amino-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)hexan-1-ol is unique due to its specific arrangement of functional groups and aromatic rings, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research applications, particularly in synthetic chemistry and therapeutic research.
Properties
Molecular Formula |
C28H35NO4 |
---|---|
Molecular Weight |
449.6 g/mol |
IUPAC Name |
6-amino-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]hexan-1-ol |
InChI |
InChI=1S/C28H35NO4/c1-31-26-15-11-24(12-16-26)28(23-9-4-3-5-10-23,25-13-17-27(32-2)18-14-25)33-21-22(20-30)8-6-7-19-29/h3-5,9-18,22,30H,6-8,19-21,29H2,1-2H3 |
InChI Key |
CFQVJBAPPMKFEU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC(CCCCN)CO |
Origin of Product |
United States |
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